molecular formula C16H14F3NO3S B5061299 METHYL 5-BENZYL-4-METHYL-2-(2,2,2-TRIFLUOROACETAMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 5-BENZYL-4-METHYL-2-(2,2,2-TRIFLUOROACETAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5061299
M. Wt: 357.3 g/mol
InChI Key: SMYUWFHAZTZFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-BENZYL-4-METHYL-2-(2,2,2-TRIFLUOROACETAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a trifluoroacetamido group, a benzyl group, and a methyl ester group, making it a molecule of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-BENZYL-4-METHYL-2-(2,2,2-TRIFLUOROACETAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene can yield intermediate compounds that are further modified to obtain the desired thiophene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-BENZYL-4-METHYL-2-(2,2,2-TRIFLUOROACETAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 5-B

Properties

IUPAC Name

methyl 5-benzyl-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-9-11(8-10-6-4-3-5-7-10)24-13(12(9)14(21)23-2)20-15(22)16(17,18)19/h3-7H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYUWFHAZTZFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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